molecular formula C15H19N3O4 B503030 1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol CAS No. 780783-64-4

1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol

Cat. No.: B503030
CAS No.: 780783-64-4
M. Wt: 305.33g/mol
InChI Key: NKUKGAFZZSRQMB-UHFFFAOYSA-N
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Description

1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol is a chemical compound that features a 1,3,4-oxadiazole ring, a phenoxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,3,4-oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenoxy group: The phenoxy group can be introduced through nucleophilic substitution reactions.

    Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenoxy and morpholine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(1,3,4-oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and morpholine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-piperidinopropan-2-ol: Similar structure but with a piperidine ring instead of morpholine.

    1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-pyrrolidinopropan-2-ol: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

1-(4-(1,3,4-Oxadiazol-2-yl)phenoxy)-3-morpholinopropan-2-ol is unique due to the presence of the morpholine ring, which can influence its biological activity and pharmacokinetic properties. The combination of the 1,3,4-oxadiazole ring with the phenoxy and morpholine groups provides a distinct chemical profile that may offer advantages in specific applications.

Properties

IUPAC Name

1-morpholin-4-yl-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-13(9-18-5-7-20-8-6-18)10-21-14-3-1-12(2-4-14)15-17-16-11-22-15/h1-4,11,13,19H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUKGAFZZSRQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C3=NN=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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